The compound 2-(5-Bromo-6-methylpyridin-2-ylamino)ethanol (CAS: 1219982-86-1) emerged as a structurally optimized derivative in the early 21st century, driven by medicinal chemistry’s focus on pyridine-based scaffolds. Pyridine derivatives gained prominence in drug design due to their bioavailability and capacity for hydrogen bonding, with seminal reviews highlighting their role in antibacterial, antifungal, and kinase-inhibiting agents [2]. This specific molecule evolved from systematic modifications of 2-aminopyridine cores, where bromine and methyl groups were strategically introduced to enhance steric and electronic properties. Its first documented synthesis appeared in patent literature around the 2010s, particularly in studies targeting autotaxin (ENPP2) inhibition—a key enzyme in lysophosphatidic acid (LPA) production linked to fibrosis, cancer, and inflammation [5]. Unlike early aminopyridines (e.g., sulfapyridine), this compound integrates a flexible ethanolamine side chain, enabling improved solubility and target engagement [3].
Structurally classified as a 6-methyl-2-aminopyridine derivative, this compound features:
Table 1: Key Structural Features and Implications
Structural Element | Role in Drug Design |
---|---|
5-Bromo substituent | Enhances electrophilicity for nucleophilic substitution; stabilizes binding interactions |
6-Methyl group | Improves metabolic stability via steric shielding |
2-Aminoethanol moiety | Facilitates salt formation, water solubility, and target engagement |
This architecture aligns with modern pyridine design principles:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7